molecular formula C9H12BFO3 B1340004 5-Fluoro-2-propoxyphenylboronic acid CAS No. 480438-73-1

5-Fluoro-2-propoxyphenylboronic acid

Cat. No.: B1340004
CAS No.: 480438-73-1
M. Wt: 198 g/mol
InChI Key: TVQRNJJJJCUOLL-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluorine atom and a propoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-propoxyphenylboronic acid typically involves the reaction of 5-fluoro-2-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Reagents: 5-fluoro-2-propoxyphenyl magnesium bromide, trimethyl borate

    Solvents: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures (around -78°C) to control the reactivity of the Grignard reagent

    Hydrolysis: Addition of water or dilute acid to hydrolyze the borate ester to the boronic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as:

    Continuous flow synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve yield.

    Catalytic processes: Employing catalysts to enhance the efficiency of the synthesis and reduce the need for extreme reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.

    Oxidation: 5-Fluoro-2-propoxyphenol.

    Substitution: Derivatives with substituted nucleophiles replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-2-propoxyphenylboronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the biaryl product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-propoxyphenylboronic acid

Uniqueness

5-Fluoro-2-propoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a propoxy group on the phenyl ring influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(5-fluoro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQRNJJJJCUOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584286
Record name (5-Fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-73-1
Record name (5-Fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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